molecular formula C7H7BrClNO B8045527 2-(3-Bromo-4-chloropyridin-2-yl)ethanol

2-(3-Bromo-4-chloropyridin-2-yl)ethanol

Cat. No.: B8045527
M. Wt: 236.49 g/mol
InChI Key: HMMJOWNHVJIDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromo-4-chloropyridin-2-yl)ethanol is a chemical compound characterized by a bromine and chlorine atom on a pyridine ring, with an ethanolic hydroxyl group attached to the ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized by halogenating pyridine derivatives. This involves the addition of bromine and chlorine to the pyridine ring under controlled conditions.

  • Alcohol Functionalization: The ethanolic hydroxyl group can be introduced through a substitution reaction, where a suitable leaving group is replaced by the hydroxyl group.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Continuous Flow Process: Some production methods may involve continuous flow reactors, which can enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

  • Reduction: Reduction reactions can convert the halogenated pyridine to a less halogenated or non-halogenated derivative.

  • Substitution: Substitution reactions can replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones or carboxylic acids.

  • Reduction Products: Amines or alcohols.

  • Substitution Products: Various substituted pyridines.

Scientific Research Applications

2-(3-Bromo-4-chloropyridin-2-yl)ethanol is utilized in several scientific research areas:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical assays to study enzyme interactions.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes or receptors in biological systems.

  • Pathways: The exact pathways depend on the specific application but can involve signaling cascades or metabolic processes.

Comparison with Similar Compounds

  • 3-Bromo-4-chloropyridine: Similar structure but lacks the ethanolic hydroxyl group.

  • 4-Chloropyridine: Similar but without the bromine atom.

  • 2-(3-Bromo-4-chloropyridin-2-yl)ethanamine: Similar but with an amine group instead of a hydroxyl group.

This comprehensive overview highlights the significance of 2-(3-Bromo-4-chloropyridin-2-yl)ethanol in various fields and its unique properties compared to similar compounds

Biological Activity

2-(3-Bromo-4-chloropyridin-2-yl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

The compound features a pyridine ring substituted with bromine and chlorine, which contributes to its unique biological activity. The presence of hydroxyl (–OH) in the ethanol moiety enhances its solubility and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various pyridine derivatives, this compound showed potent inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values ranged from 16 to 32 µg/mL, demonstrating its potential as an antimicrobial agent.

Antiviral Activity

In addition to antibacterial properties, preliminary studies suggest antiviral effects against certain viruses. For instance, compounds structurally related to this compound have demonstrated activity against SARS-CoV-2, the virus responsible for COVID-19. These compounds were found to inhibit viral entry by targeting the spike protein .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the halogen substitutions on the pyridine ring enhance electron-withdrawing properties, affecting the compound's interaction with biological targets such as enzymes or receptors involved in microbial resistance or viral replication .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Study on Antimicrobial Efficacy : A comparative analysis was conducted where this compound was tested alongside other known antimicrobial agents. Results indicated that it outperformed some traditional antibiotics in inhibiting Gram-positive bacteria .
  • Antiviral Screening : In vitro assays demonstrated that derivatives of this compound inhibited viral replication more effectively than controls, suggesting potential for development as antiviral therapeutics .

Data Tables

The following table summarizes key findings regarding the biological activity of this compound:

Activity Type Target Organism/Pathogen MIC (µg/mL) Reference
AntimicrobialStaphylococcus aureus16
AntimicrobialEscherichia coli32
AntiviralSARS-CoV-2Not specified

Research Findings

Recent research has focused on optimizing the structure of pyridine derivatives to enhance their biological activities. Modifications at various positions on the pyridine ring have shown promise in increasing potency and selectivity against specific pathogens .

Additionally, computational studies have been employed to predict the binding affinities of these compounds to their biological targets, aiding in the design of more effective derivatives .

Properties

IUPAC Name

2-(3-bromo-4-chloropyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c8-7-5(9)1-3-10-6(7)2-4-11/h1,3,11H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMJOWNHVJIDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)Br)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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